REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1.O=[C:13]([CH3:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]>CC(O)=O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[NH:10][C:13]([CH3:20])=[C:14]2[CH2:15][C:16]([O:18][CH3:19])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)OC)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the brown residue was partitioned between EtOAc and saturated NaHCO3 solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (1:20 EtOAc/toluene)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |